![molecular formula C8H10 B14248245 Bicyclo[2.2.2]oct-2-yne CAS No. 215655-90-6](/img/structure/B14248245.png)
Bicyclo[2.2.2]oct-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.2]oct-2-yne is a highly strained cyclic alkyne with the molecular formula C8H10. This compound is of significant interest in organic chemistry due to its unique structure, which forces deviation from the ideal linear geometry of alkynes. The strain in the this compound ring system makes it a fascinating subject for theoretical and practical studies in organic synthesis and reaction mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-2-yne can be synthesized via the Fritsch–Buttenberg–Wiechell rearrangement of 7-norbornylidene carbene . This method involves the generation of the strained alkyne through a 1,2-shift of the alkylidene carbene intermediate. The reaction conditions typically require the use of trapping agents to intercept the highly reactive alkyne .
Industrial Production Methods
Due to its highly strained nature, this compound is not commonly produced on an industrial scale. Its synthesis is generally limited to laboratory settings where it is used for research purposes.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.2]oct-2-yne undergoes various types of chemical reactions, including:
Addition Reactions: The strained triple bond in this compound makes it highly reactive towards addition reactions.
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions to form complex molecular scaffolds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions and dienes for Diels-Alder reactions. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound include bicyclo[2.2.2]octane from hydrogenation reactions and various polycyclic compounds from cycloaddition reactions .
Aplicaciones Científicas De Investigación
Bicyclo[2.2.2]oct-2-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules due to its highly reactive nature.
Mechanistic Studies: The compound is used to study reaction mechanisms involving strained cyclic alkynes.
Material Science: This compound derivatives are explored for their potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.2]oct-2-yne in chemical reactions involves the high strain energy of the triple bond, which makes it highly reactive. The compound can undergo addition reactions where the triple bond is broken, and new bonds are formed. The reactivity is often influenced by the presence of catalysts and the specific reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: A saturated analog with a similar ring structure but without the triple bond.
Bicyclo[2.2.2]oct-2-ene: An unsaturated analog with a double bond instead of a triple bond.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
Uniqueness
Bicyclo[2.2.2]oct-2-yne is unique due to its highly strained triple bond, which imparts significant reactivity. This makes it a valuable compound for studying reaction mechanisms and for use in organic synthesis .
Propiedades
Número CAS |
215655-90-6 |
|---|---|
Fórmula molecular |
C8H10 |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
bicyclo[2.2.2]oct-2-yne |
InChI |
InChI=1S/C8H10/c1-2-8-5-3-7(1)4-6-8/h7-8H,1-3,5H2 |
Clave InChI |
QUAJAVGPRBDQRA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C#C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
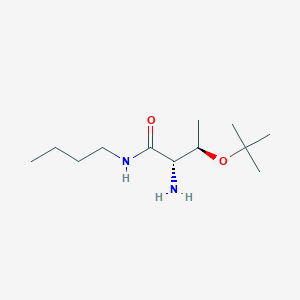
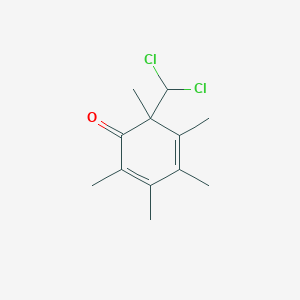
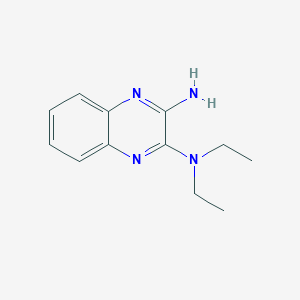
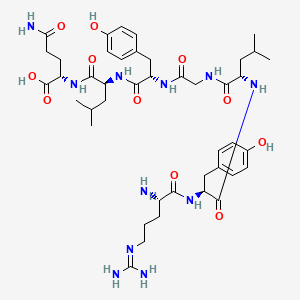
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)
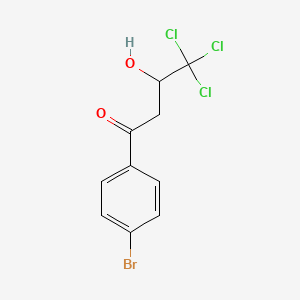
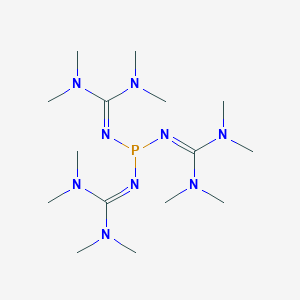
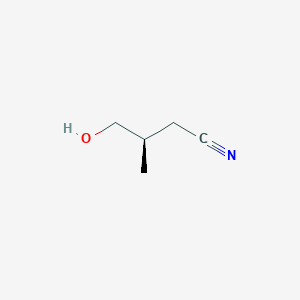
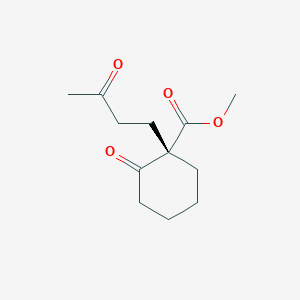
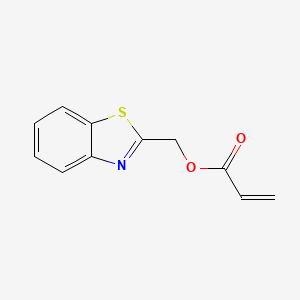
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
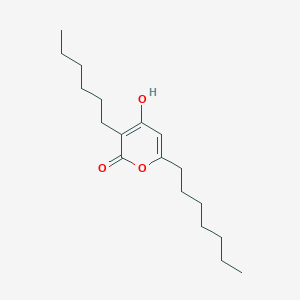
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
